
N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a cinnoline core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpropanoic acid derivatives with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the methoxy and methyl groups. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives
Wissenschaftliche Forschungsanwendungen
N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnoline: Similar structure but lacks the imine group.
7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnoline: Similar structure but lacks the methoxy group.
N-methoxy-3-phenyl-5,6,7,8-tetrahydrocinnoline: Similar structure but lacks the methyl group.
Uniqueness
N-methoxy-7-methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-imine is unique due to the presence of both methoxy and methyl groups, as well as the imine functionality. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
(E)-N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine |
InChI |
InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b19-16+ |
InChI-Schlüssel |
JZPWLDSMRBRIEB-KNTRCKAVSA-N |
Isomerische SMILES |
CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=CC=C3 |
Kanonische SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



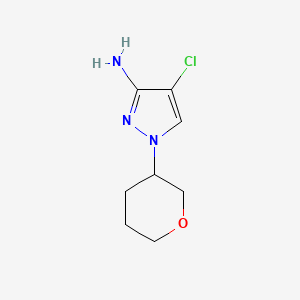

![4-(2-(p-Tolyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059409.png)
![({[1-(Iodomethyl)-3-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13059410.png)
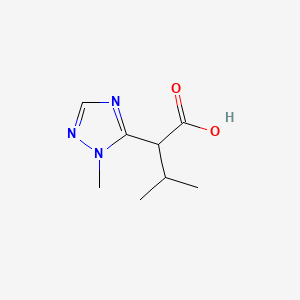

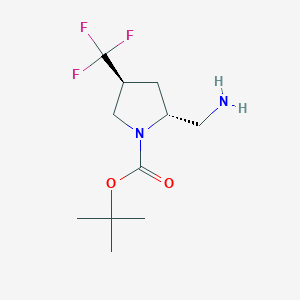
![{1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene}aminobenzoate](/img/structure/B13059435.png)


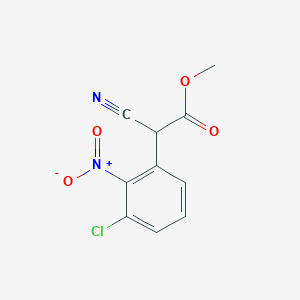
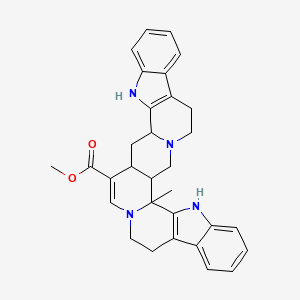
![Methyl 1-(2-methylpyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13059480.png)
